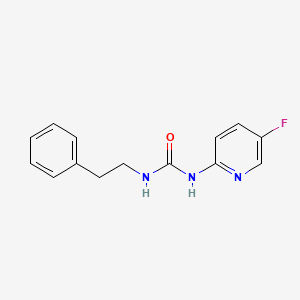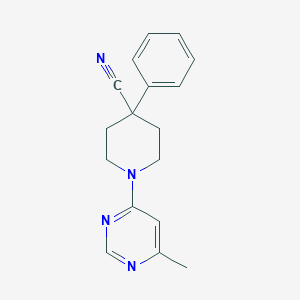![molecular formula C14H10N6O B15118011 4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B15118011.png)
4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a unique combination of triazole, pyridine, and oxadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of multiple nitrogen atoms in its structure allows for diverse interactions with biological targets, making it a promising candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring . Another approach includes the use of azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound may leverage scalable microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of catalyst-free and additive-free conditions under microwave irradiation ensures high yields and minimal environmental impact .
化学反応の分析
Types of Reactions
4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible due to the presence of multiple nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or hydrazines.
科学的研究の応用
4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
作用機序
The mechanism of action of 4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access . It may also interfere with cellular pathways by modulating receptor activity or inhibiting signal transduction processes .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazole and pyridine rings but lacks the oxadiazole moiety.
1,2,4-Triazolo[3,4-b]thiadiazine: Contains a thiadiazine ring instead of the oxadiazole ring.
1,2,4-Triazolo[4,3-a]pyrazine: Features a pyrazine ring in place of the oxadiazole ring.
Uniqueness
The uniqueness of 4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine lies in its combination of triazole, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties. This structural arrangement allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.
特性
分子式 |
C14H10N6O |
|---|---|
分子量 |
278.27 g/mol |
IUPAC名 |
5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10N6O/c1-9-17-18-13-11(3-2-8-20(9)13)14-16-12(19-21-14)10-4-6-15-7-5-10/h2-8H,1H3 |
InChIキー |
WOMFXZPXCPOHSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C=CC=C2C3=NC(=NO3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{2-[(3-cyanopyridin-2-YL)sulfanyl]acetamido}acetate](/img/structure/B15117929.png)
![6-Chloro-2-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117941.png)
![2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117955.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B15117963.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanecarboxamide](/img/structure/B15117967.png)
![2-{8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl}-N-methyl-N-phenylacetamide](/img/structure/B15117970.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide](/img/structure/B15117976.png)
![3-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1,5-dimethyl-1H-pyrazole](/img/structure/B15117978.png)
![5-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B15117985.png)
![9-(2-methoxyethyl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15118000.png)
![1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15118020.png)
![5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B15118022.png)
